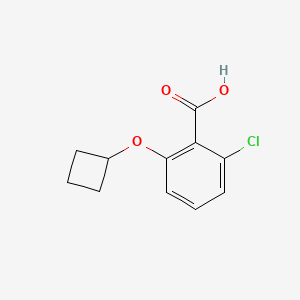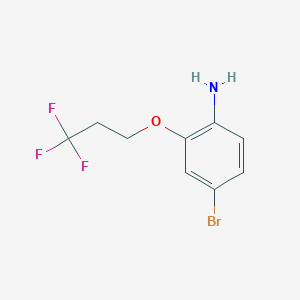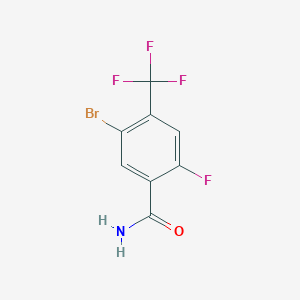
5-Bromo-2-fluoro-4-trifluoromethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-trifluoromethyl-benzamide: is an organic compound with the molecular formula C8H4BrF4NO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 2-fluoro-4-trifluoromethyl-benzamide using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated benzamides on biological systems. It can be used to investigate enzyme inhibition and receptor binding.
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors, modulating their signaling pathways and cellular responses.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzamide: Similar structure but lacks the trifluoromethyl group.
2-Bromo-5-(trifluoromethyl)benzamide: Similar structure but with different positioning of the fluorine atom.
5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide: Contains an additional methoxy group on the benzene ring.
Uniqueness: 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide is unique due to the presence of all three substituents (bromine, fluorine, and trifluoromethyl) on the benzamide core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4BrF4NO |
|---|---|
Molecular Weight |
286.02 g/mol |
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4BrF4NO/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H2,14,15) |
InChI Key |
WALVLZCBKAPWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


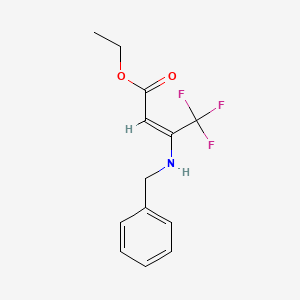



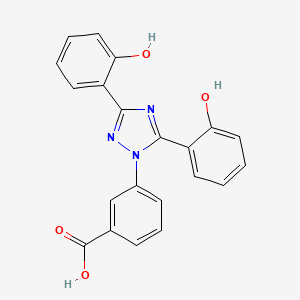
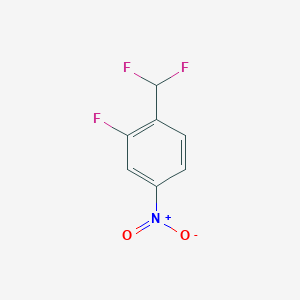
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)
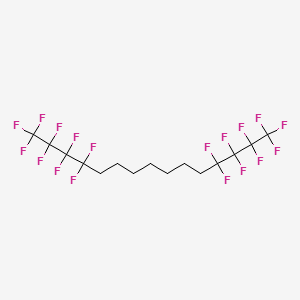
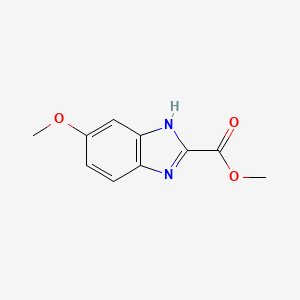
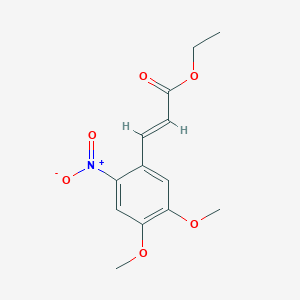
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)
